trans-Fertaric acid

Catalog No.
S590711
CAS No.
74282-22-7
M.F
C14H14O9
M. Wt
326.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Fertaric acid

CAS Number

74282-22-7

Product Name

trans-Fertaric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C14H14O9

Molecular Weight

326.25 g/mol

InChI

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1

InChI Key

XIWXUSFCUBAMFH-SCBUBVSKSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@@H](C(=O)O)O)C(=O)O)O

Natural Occurrence and Formation

Trans-Fertaric acid is a naturally occurring hydroxycinnamic acid found in grapes and wine []. It is an ester formed when ferulic acid binds to tartaric acid [].

Metabolism and Detection

Studies have shown that caftaric acid, another naturally occurring ester in grapes, metabolizes into fertaric acid after ingestion by rats []. This suggests a potential role for trans-Fertaric acid in the human digestive system after consuming grapes or wine, although further research is needed to confirm this in humans. Additionally, trans-Fertaric acid has been detected in the plasma, kidneys, and urine of these rats, indicating its absorption and potential for excretion [].

Trans-Fertaric acid is a naturally occurring hydroxycinnamic acid, specifically an ester formed from the reaction of trans-ferulic acid and D-tartaric acid. It is primarily found in grapes and wine, where it contributes to the flavor and color profile of these products. The compound is characterized by a phenolic ring and carboxylic acid groups, which are essential functional groups that may influence its biological properties and activities .

Research on the mechanism of action of trans-Fertaric acid is ongoing. However, its components, trans-ferulic acid and tartaric acid, have been studied for their potential biological effects, including antioxidant and anti-inflammatory properties [, ]. Trans-Fertaric acid might share some of these properties, but more research is needed to confirm this.

Trans-Fertaric acid is synthesized through esterification, a chemical reaction that involves the formation of an ester bond by removing a hydroxyl group from one molecule and a hydrogen atom from another. In this case, it forms when trans-ferulic acid reacts with D-tartaric acid. This reaction can be catalyzed by acids or bases, often requiring heat to drive the reaction to completion .

In biological contexts, trans-Fertaric acid may undergo metabolic transformations. For instance, research indicates that caftaric acid, another ester found in grapes, can be metabolized into trans-Fertaric acid in rats after ingestion, suggesting a possible pathway for its presence in biological systems.

Trans-Fertaric acid exhibits several potential biological activities, primarily attributed to its components—trans-ferulic acid and tartaric acid. These activities include:

  • Antioxidant Properties: The compound may help neutralize free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It has been suggested that trans-Fertaric acid could possess anti-inflammatory properties similar to those of its parent compounds .
  • Potential Anxiolytic Activity: Recent studies indicate that trans-Fertaric acid might exhibit moderate anxiolytic effects through interactions with the GABAergic system, akin to diazepam .

The synthesis of trans-Fertaric acid typically involves the following steps:

  • Esterification: The primary method involves the esterification of trans-ferulic acid with D-tartaric acid. This can be achieved using various catalysts (acid or base) under controlled temperature conditions.
  • Purification: Following synthesis, purification methods such as crystallization or chromatography may be employed to isolate trans-Fertaric acid from unreacted starting materials and by-products .

Alternative methods may also include enzymatic approaches that utilize specific enzymes to catalyze the esterification process under milder conditions, potentially enhancing yield and purity .

Trans-Fertaric acid has several applications:

  • Food Industry: It is used as a natural additive in food products for its flavor-enhancing properties.
  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic applications, including antioxidant and anti-inflammatory treatments.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing oxidative damage to skin cells .

Research on trans-Fertaric acid's interactions within biological systems is ongoing. Notably, studies have shown that it can be absorbed into plasma and excreted via urine in animal models after ingestion of grape products. Additionally, its interaction with the GABAergic system suggests potential for further exploration in anxiety-related disorders .

Several compounds share structural or functional similarities with trans-Fertaric acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Caftaric AcidEster of caffeic & tartaric acidsFound abundantly in grape juice; impacts wine color
Ferulic AcidHydroxycinnamic AcidExhibits strong antioxidant and anti-inflammatory properties
Cichoric AcidDicaffeoyltartaric AcidKnown for higher antioxidant activity; found in chicory
Chlorogenic AcidEster of caffeic & quinic acidsCommonly found in coffee; significant health benefits

Trans-Fertaric acid is unique due to its specific ester formation from trans-ferulic and tartaric acids, which may confer distinct biological activities not fully replicated by other similar compounds. Its role in wine and grape products further differentiates it within the hydroxycinnamic acids category .

XLogP3

0.4

Wikipedia

(2S,3S)-trans-fertaric acid

Dates

Modify: 2023-08-15

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